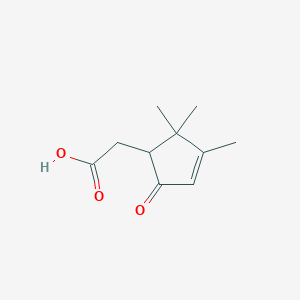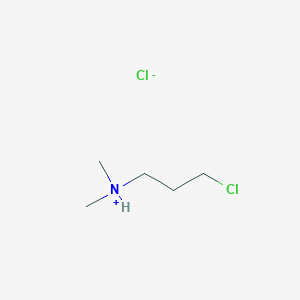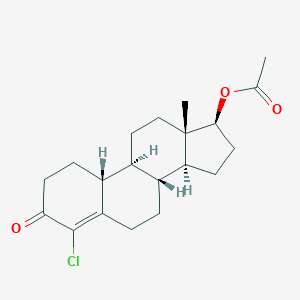
4,5-Dichloro-1-methylimidazole
Descripción general
Descripción
4,5-Dichloro-1-methylimidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions The presence of chlorine atoms at the 4 and 5 positions and a methyl group at the 1 position makes this compound a unique derivative of imidazole
Mecanismo De Acción
Target of Action
4,5-Dichloro-1-methylimidazole is a type of imidazole compound . Imidazoles are key components of functional molecules used in a variety of applications . .
Mode of Action
For instance, 4-Methylimidazole, a related compound, has been shown to interact with targets such as Carbonic anhydrase 2, Myoglobin, and Carbonic anhydrase 5A, mitochondrial . The specific interactions of this compound with its targets and the resulting changes are currently unknown.
Biochemical Pathways
Imidazoles are known to be key components of functional molecules that are used in a variety of everyday applications .
Result of Action
It is known that the chlorination of 1,2-dialkyl-5-chloroimidazoles and this compound with chlorine in glacial acetic acid leads to oxidation of the imidazole ring with the formation of n-alkyloxamides .
Action Environment
It is known that the reaction conditions, such as temperature and the presence of other chemicals, can influence the synthesis and reactions of imidazole compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1-methylimidazole typically involves the chlorination of 1-methylimidazole. One common method is the reaction of 1-methylimidazole with phosphorus pentachloride (PCl5) or chlorine gas (Cl2) in the presence of a suitable solvent. The reaction proceeds through the formation of intermediate chlorinated species, which ultimately yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of chlorinating agents like phosphorus pentachloride or chlorine gas remains common in industrial processes .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dichloro-1-methylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 5 positions can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Substituted imidazole derivatives.
Oxidation Reactions: Imidazole N-oxides.
Reduction Reactions: Reduced imidazole derivatives.
Aplicaciones Científicas De Investigación
4,5-Dichloro-1-methylimidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active imidazole derivatives.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antimicrobial or antifungal agents.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and dyes.
Comparación Con Compuestos Similares
1-Methylimidazole: Lacks the chlorine substituents, making it less reactive in substitution reactions.
4,5-Dichloroimidazole: Lacks the methyl group, which can affect its solubility and reactivity.
2-Methylimidazole: Substitution at the 2 position instead of the 1 position, leading to different chemical properties.
Uniqueness: 4,5-Dichloro-1-methylimidazole is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical and physical properties.
Propiedades
IUPAC Name |
4,5-dichloro-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N2/c1-8-2-7-3(5)4(8)6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYQLPWYFQBZOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343683 | |
| Record name | 4,5-dichloro-1-methylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-53-6 | |
| Record name | 4,5-dichloro-1-methylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B72627.png)









![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)

